
1-Ethyl-3-hydroxyurea
Overview
Description
1-Ethyl-3-hydroxyurea is a substituted urea derivative featuring an ethyl group at the 1-position and a hydroxyl group at the 3-position of the urea backbone. Ureas are characterized by their carbonyl group flanked by two amine groups, and substitutions on these nitrogen atoms significantly influence their chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-hydroxyurea can be synthesized through the nucleophilic addition of ethylamine to potassium isocyanate in an aqueous medium . This method is advantageous as it avoids the use of organic co-solvents and is environmentally friendly. The reaction proceeds as follows:
C2H5NH2+KOCN→C2H5NHC(O)NH2
The product can be purified by recrystallization from ethanol to obtain high purity this compound .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of ethylamine with phosgene to form ethyl isocyanate, which is then hydrolyzed to yield the desired product. This method, while efficient, requires careful handling of phosgene due to its toxicity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-hydroxyurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of N-ethylurea.
Reduction: Formation of ethylamine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Ethyl-3-hydroxyurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-ethyl-3-hydroxyurea involves its interaction with cellular enzymes and proteins. It is believed to inhibit ribonucleotide reductase, leading to the depletion of deoxyribonucleotides and interruption of DNA synthesis. This results in the halting of the cell cycle at the G1/S phase, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
1-Ethyl-3-methylurea
- Structure : Substituted with an ethyl group (1-position) and a methyl group (3-position).
- Properties: The absence of polar substituents like hydroxyl groups reduces its hydrophilicity compared to hydroxy-substituted analogs.
1-Ethyl-3-(2-hydroxyethyl)urea
- Structure : Features an ethyl group (1-position) and a 2-hydroxyethyl group (3-position).
- Properties :
1-(3-Hydroxyphenethyl)urea
- Structure : Incorporates a 3-hydroxyphenethyl group (aromatic ring with a hydroxyl substituent) at the 3-position.
- Properties: Molecular Formula: C₉H₁₂N₂O₂; Molecular Weight: 180.2 g/mol . The hydroxyl group further enhances reactivity in crosslinking or conjugation reactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings
Impact of Hydrophilic Substituents: The 2-hydroxyethyl group in 1-ethyl-3-(2-hydroxyethyl)urea significantly increases water solubility compared to non-polar analogs like 1-ethyl-3-methylurea. This property is critical for pharmaceutical formulations requiring bioavailability . The hydroxyl group in 1-(3-hydroxyphenethyl)urea enables hydrogen bonding, making it suitable for designing enzyme inhibitors or molecular probes .
Structural Rigidity and Reactivity :
- Aromatic substituents (e.g., in 1-(3-hydroxyphenethyl)urea ) introduce steric hindrance and electronic effects, altering reaction kinetics in organic synthesis .
Synthetic Versatility :
- Substituted ureas like 1-ethyl-3-(2-hydroxyethyl)urea are precursors for synthesizing heterocyclic compounds, leveraging their amine and hydroxyl groups for cyclization reactions .
Biological Activity
1-Ethyl-3-hydroxyurea is a derivative of hydroxyurea, known for its significant biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological mechanisms, pharmacological properties, and relevant research findings.
Target Enzyme : The primary target of this compound is ribonucleotide reductase , an enzyme critical for DNA synthesis. By inhibiting this enzyme, the compound disrupts the production of deoxyribonucleotides, which are essential for DNA replication and repair processes.
Mode of Action : The inhibition of ribonucleotide reductase leads to a depletion of deoxyribonucleotide pools, resulting in reduced cell proliferation. This mechanism is particularly relevant in cancer biology, where rapid cell division is a hallmark.
Pharmacokinetics
This compound is well absorbed following oral administration, similar to its parent compound hydroxyurea. Its pharmacokinetic profile suggests rapid absorption and distribution within the body, with studies indicating varied effects based on dosage and administration route .
Research Applications
This compound has several applications in scientific research:
- Cancer Therapy : Investigated for its potential use in treating various malignancies due to its ability to inhibit DNA synthesis.
- Enzyme Inhibition Studies : Explored for its role in enzyme inhibition and protein modification.
- Agrochemical Development : Utilized in synthesizing agrochemicals due to its chemical properties.
Comparative Analysis with Hydroxyurea
Property | This compound | Hydroxyurea |
---|---|---|
Chemical Structure | Contains an ethyl group | Lacks ethyl group |
Mechanism of Action | Inhibits ribonucleotide reductase | Similar mechanism |
Applications | Cancer therapy, enzyme inhibition | Sickle cell anemia treatment |
Toxicity Profile | Limited data available | Known side effects |
Case Studies and Clinical Findings
Although specific case studies focusing solely on this compound are scarce, research on hydroxyurea provides valuable insights:
- Sickle Cell Disease (SCD) : Hydroxyurea has demonstrated efficacy in reducing complications associated with SCD, such as vaso-occlusive crises. Its mechanism involves enhancing nitric oxide bioavailability and improving erythrocyte deformability .
- Cancer Treatment : Hydroxyurea has been shown to enhance the effects of radiation therapy by sensitizing cancer cells during the G1 phase of the cell cycle. This property may extend to this compound given their structural similarities .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-Ethyl-3-hydroxyurea to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires precise temperature control (e.g., maintaining 50–70°C), solvent selection (polar aprotic solvents like DMF or DMSO), and reaction time calibration (typically 6–12 hours). Impurity profiles should be monitored via HPLC or TLC, and recrystallization in ethanol/water mixtures can enhance purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer : Use NMR (¹H and ¹³C) for structural confirmation, FTIR to identify urea-related functional groups (e.g., N-H stretches at ~3300 cm⁻¹), and DSC/TGA for thermal stability analysis. Purity should be validated via elemental analysis and mass spectrometry .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coats, safety goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. In case of exposure, rinse affected areas with water for 15 minutes and consult medical guidance. Waste must be segregated and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line specificity, dosage variations). Validate findings using orthogonal assays (e.g., in vitro enzymatic inhibition paired with cell viability assays). Cross-reference experimental conditions (pH, solvent carriers) to isolate activity drivers .
Q. What mechanistic approaches are recommended to elucidate the antitumor mode of action of this compound?
- Methodological Answer : Employ RNA-seq or proteomics to identify dysregulated pathways (e.g., DNA repair or apoptosis markers). Use molecular docking simulations to predict interactions with targets like ribonucleotide reductase. Validate hypotheses via siRNA knockdown or competitive inhibition assays .
Q. How should researchers design experiments to ensure reproducibility of this compound’s reported pharmacological effects?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting detailed protocols (e.g., exact solvent ratios, incubation times). Use standardized cell lines (e.g., ATCC-validated) and include positive/negative controls in all assays. Publish raw data in open-access repositories .
Q. What strategies mitigate stability challenges in this compound during long-term storage or in vivo administration?
- Methodological Answer : Store lyophilized samples at –20°C under inert gas (argon/nitrogen). For in vivo studies, use PEGylated formulations or liposomal encapsulation to enhance solubility and reduce hydrolysis. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .
Q. How can computational modeling enhance the understanding of this compound’s structure-activity relationships (SAR)?
- Methodological Answer : Perform QSAR studies using descriptors like logP, molar refractivity, and H-bond donor counts. Compare with analogs (e.g., methylurea derivatives) to identify critical substituents. Validate predictions with synthetic modifications and bioactivity assays .
Q. Methodological and Ethical Considerations
Q. What criteria should guide the selection of peer-reviewed sources for literature reviews on this compound?
- Methodological Answer : Prioritize studies with transparent methodologies (e.g., full experimental details in Journal of Medicinal Chemistry or ACS Omega). Exclude non-peer-reviewed platforms (e.g., blogs, commercial sites). Use tools like SciFinder or Reaxys to trace citation networks and identify foundational authors .
Q. How can researchers address ethical concerns when reporting negative or inconclusive results for this compound?
- Methodological Answer : Disclose all data transparently, including failed experiments, to avoid publication bias. Use platforms like PLOS ONE or BioRxiv for preprints. Justify conclusions with statistical power analyses and effect size calculations to contextualize limitations .
Q. Data Analysis and Validation
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Validate assumptions via residual plots and Kolmogorov-Smirnov normality tests .
Q. How can researchers validate the specificity of this compound’s interactions with proposed molecular targets?
- Methodological Answer : Perform competitive binding assays with labeled probes (e.g., fluorescent ATP analogs). Use CRISPR-edited cell lines lacking the target protein to confirm phenotype rescue. Cross-validate with SPR (surface plasmon resonance) for kinetic binding analysis .
Properties
IUPAC Name |
1-ethyl-3-hydroxyurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c1-2-4-3(6)5-7/h7H,2H2,1H3,(H2,4,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWNKYXWTZJASD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205716 | |
Record name | Urea, 1-ethyl-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5710-11-2 | |
Record name | Urea, 1-ethyl-3-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005710112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, 1-ethyl-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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